An In-depth Technical Guide to the Chemical Structure and Properties of Davidiin
An In-depth Technical Guide to the Chemical Structure and Properties of Davidiin
For Researchers, Scientists, and Drug Development Professionals
Davidiin is a bioactive ellagitannin, a type of hydrolyzable tannin found in various plants, including Davidia involucrata, Polygonum capitatum, and Acer saccharum.[1][2] As a primary active constituent in some traditional medicines, it has garnered significant interest for its diverse pharmacological activities.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation, and its known biological mechanisms of action.
Chemical Structure and Physicochemical Properties
Davidiin is a complex polyphenolic compound characterized by a central glucose core. This glucose moiety is esterified with multiple galloyl groups and a hexahydroxydiphenoyl (HHDP) group, which is formed by the oxidative coupling of two galloyl units. A unique feature of Davidiin is the conformation of its glucopyranose core, which exists in a dynamic equilibrium between a skew-boat (BO,3) and a chair (¹C₄) conformational state in solution, with the equilibrium being influenced by the solvent and temperature.[1][2][4][5] This conformational flexibility may be crucial for its diverse biological interactions.[1]
The key chemical and physical properties of Davidiin are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₃₀O₂₆ | [1][6] |
| Molecular Weight | 938.7 g/mol | [1][6] |
| IUPAC Name | [(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate | [1][6] |
| InChI Key | WTXYHBLZUNEOJB-UUUCSUBKSA-N | [1][6] |
| Canonical SMILES | C1[C@@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O">C@HOC(=O)C7=CC(=C(C(=C7)O)O)O | [6] |
Experimental Protocols
The isolation and characterization of Davidiin involve multi-step procedures requiring careful execution.
Davidiin is commonly isolated from the leaves of Davidia involucrata or the whole plant of Persicaria capitata.[1][7] The general workflow involves solvent extraction, liquid-liquid partitioning, and column chromatography.
Methodology:
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Extraction:
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Dried and powdered plant material (e.g., leaves of D. involucrata) is homogenized and extracted with a solvent such as aqueous acetone (B3395972) or ethanol.[1][7]
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For instance, heating reflux extraction followed by High-Performance Liquid Chromatography (HPLC) has been used to quantify Davidiin from Polygonum capitatum.[1] This method, while effective, may pose a risk of thermal degradation for heat-sensitive compounds.[1]
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Solvent Partitioning:
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The crude extract is concentrated under reduced pressure to remove the organic solvent.
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The resulting aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol (n-BuOH).[1]
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The ellagitannin fraction, including Davidiin, typically concentrates in the n-BuOH extract.[1]
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Chromatographic Purification:
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The n-BuOH extract is subjected to multiple rounds of column chromatography for purification.
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A variety of stationary phases are employed, including Sepabeads SP700, Diaion HP20SS, Sephadex LH-20, and reversed-phase silica (B1680970) gels like YMC-gel ODS-A.[1]
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Elution is performed using gradient systems, commonly with increasing concentrations of methanol (B129727) in water, to separate Davidiin from other co-extracted tannins and compounds.[1]
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Final Purification:
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Fractions containing Davidiin are pooled, and the compound can be further purified by recrystallization from a solvent like methanol to yield high-purity Davidiin.[1]
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The definitive structure of isolated Davidiin is confirmed using a combination of spectroscopic techniques.
Methodology:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula (C₄₁H₃₀O₂₆).[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY, HSQC, HMBC), are essential for elucidating the connectivity of the atoms. Analysis of ¹H NMR coupling constants (J values) is particularly crucial for determining the conformation of the glucose core.[2][4]
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Other Spectroscopic Methods: UV-Vis and Infrared (IR) spectroscopy provide additional information about the electronic structure (chromophores) and functional groups present in the molecule, respectively.
The first total synthesis of (+)-Davidiin was accomplished by Hidetoshi Yamada and his team in 2012, providing a definitive confirmation of its structure and enabling the synthesis of analogues for further study.[1] The synthesis is a complex, multi-step process that is beyond the scope of this guide, but it represents a significant achievement in natural product chemistry.
Biological Activity and Signaling Pathways
Davidiin exhibits a range of biological activities, making it a valuable compound for drug discovery and development.
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Anti-Diabetic Activity: Davidiin has demonstrated potent anti-diabetic effects, in some studies appearing stronger than metformin.[1][8] It works through multiple mechanisms, including the inhibition of α-glucosidase to reduce glucose uptake and the modulation of lipid metabolism.[8][9] It influences cholesterol and steroid hormone metabolism and may exert its effects through the FXR-GLP-1/PPAR/SHP signaling pathway to enhance insulin (B600854) synthesis and sensitivity.[8][10]
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Anti-Cancer Activity: The compound shows promising antitumor activity, particularly against hepatocellular carcinoma (HCC).[1][11] Its mechanism involves the specific downregulation of the Enhancer of Zeste Homolog 2 (EZH2), a protein often associated with aggressive cancers.[1][11] It also mediates cytotoxicity in HepG2 cancer cells by causing a significant increase in dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa), likely by inhibiting the enzyme dihydroceramide desaturase.[1]
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SUMOylation Inhibition: Davidiin is an inhibitor of protein SUMOylation, a critical post-translational modification process involved in numerous cellular pathways. This makes it a useful chemical probe for studying SUMOylation-dependent biological events.[1][12]
References
- 1. Davidiin: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Davidiin | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. Unveiling the Pharmacological Mechanisms of Davidiin’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. A potential antitumor ellagitannin, davidiin, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of protein SUMOylation by davidiin, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
